molecular formula C10H15N3O B12919356 6-(Cyclohexylamino)pyrimidin-4(1H)-one CAS No. 61667-06-9

6-(Cyclohexylamino)pyrimidin-4(1H)-one

Cat. No.: B12919356
CAS No.: 61667-06-9
M. Wt: 193.25 g/mol
InChI Key: NVRFMCKGRRJHDH-UHFFFAOYSA-N
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Description

6-(Cyclohexylamino)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclohexylamino group at the 6-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclohexylamino)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

6-(Cyclohexylamino)pyrimidin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclohexylamino)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylamino group provides steric and electronic effects that can influence its reactivity and interactions with biological targets.

Properties

CAS No.

61667-06-9

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(cyclohexylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H15N3O/c14-10-6-9(11-7-12-10)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13,14)

InChI Key

NVRFMCKGRRJHDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=O)NC=N2

Origin of Product

United States

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